molecular formula C5H8N4O2 B3032731 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 40959-24-8

5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B3032731
CAS No.: 40959-24-8
M. Wt: 156.14 g/mol
InChI Key: KNGVGMVHBVVSCF-UHFFFAOYSA-N
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Description

5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C5H8N4O2 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, research by Dong (2010) focused on synthesizing derivatives like 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, exploring various factors affecting the reaction yield and evaluating their anti-inflammatory activity, which showed remarkable results (Dong, 2010). Similarly, Gerhardt and Egert (2015) studied the cocrystallization of 6-chlorouracil and its derivatives with triazine and pyrimidine derivatives, contributing to the understanding of hydrogen-bond-based synthon motifs (Gerhardt & Egert, 2015).

Application in Energetic Materials

  • This compound and its derivatives have applications in the synthesis of energetic materials. Research by Bła̧dek et al. (2009) showed the application of thin layer chromatography in monitoring the synthesis of FOX-7, an energetic material, starting from compounds like 2-methylpyrimidine-4,6(1H,5H)-dione (Bła̧dek et al., 2009). Jalový et al. (2013) developed a process for the preparation of 1,1-diamino-2,2-dinitroethene, highlighting the crucial features for scalability and process safety, starting from related pyrimidine derivatives (Jalový et al., 2013).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential therapeutic activities. Kataev et al. (2014) synthesized oxo- and dioxothietane derivatives of the compound, revealing their hypotensive activity in pharmacological studies, which were comparable with those of reference drugs (Kataev et al., 2014). Meshcheryakova et al. (2022) studied the effect of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation in whole blood and bone marrow, suggesting their potential in enhancing the body's adaptive capabilities and protective effects in extreme conditions (Meshcheryakova et al., 2022).

Spectral-Luminescent Studies

  • The oxidation reactions of 5-hydroxy-6-methyluracil in aqueous alkaline solutions, forming trihydroxy-6-methylpyrimidine-2,4-dione, were investigated by Petrova et al. (2018), providing insights into the spectral-luminescent properties of these transformations (Petrova et al., 2018).

Structural Studies

  • Research by Torre et al. (2009) focused on the crystal structure of hydrogen-bonded compounds like 6-amino-3-methyluracil-5-carbaldehyde, derived from this compound, highlighting the hydrogen-bonded ribbon containing various ring types (Torre et al., 2009).

Properties

IUPAC Name

5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9-4(10)2(6)3(7)8-5(9)11/h6-7H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGVGMVHBVVSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360889
Record name SS-3364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40959-24-8
Record name SS-3364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione in ammonium hydroxide (100 mL) was added sodium hydrosulfite (6.8 g, 39.1 mmol) in small portions at 70° C., the mixture was stirred at 70° C. for 1 h. The mixture was concentrated and ice-water was added. The slurry was filtered and the filter cake was washed with water and ethanol and dried under vacuum to give 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione (2.0 g, 30.1% yield over two steps) as yellow solid. LCMS MH+ 157.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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